rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4
Overview
Description
rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4: is a stable isotope-labeled compound used primarily as a reference standard in various analytical applications. It is a metabolite of phthalates, which are commonly used as plasticizers in the production of flexible plastics . The compound is characterized by the presence of deuterium atoms, which makes it useful in mass spectrometry and other analytical techniques .
Scientific Research Applications
rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 is widely used in scientific research, including:
Analytical Chemistry: As a reference standard in mass spectrometry for the quantification of phthalate metabolites in biological samples
Environmental Studies: Used to study the environmental fate and transport of phthalates.
Toxicology: Helps in understanding the metabolic pathways and toxicological effects of phthalates in living organisms
Industrial Applications: Employed in quality control processes to ensure the safety and compliance of plastic products
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 typically involves the esterification of phthalic acid with 2-ethyl-5-oxohexanol-d4. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound in its neat form .
Chemical Reactions Analysis
Types of Reactions: rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions
Major Products Formed:
Oxidation: Phthalic acid derivatives.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted phthalate esters
Mechanism of Action
The mechanism of action of rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 involves its interaction with various enzymes and receptors in biological systems. The compound is metabolized by esterases to produce monoesters and phthalic acid, which can then interact with cellular pathways. These interactions can affect cellular functions and lead to various biological effects .
Comparison with Similar Compounds
Mono(2-ethyl-5-oxohexyl) Phthalate: The non-deuterated version of the compound.
Mono(2-ethylhexyl) Phthalate: Another phthalate metabolite with a similar structure but without the keto group.
Di(2-ethylhexyl) Phthalate: A commonly used plasticizer with two ester groups
Uniqueness: rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical applications. The deuterium labeling allows for precise quantification and differentiation from other similar compounds in complex mixtures .
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-(2-ethyl-5-oxohexoxy)carbonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,12H,3,8-10H2,1-2H3,(H,18,19)/i4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWNFKHKKHNSSL-UGWFXTGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CC)CCC(=O)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477204 | |
Record name | rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
679789-44-7 | |
Record name | rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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